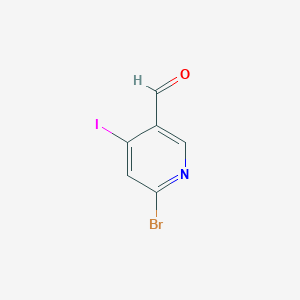

6-Bromo-4-iodonicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4-iodonicotinaldehyde is a useful research compound. Its molecular formula is C6H3BrINO and its molecular weight is 311.90 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

6-Bromo-4-iodonicotinaldehyde serves as a critical precursor in the synthesis of complex heterocyclic compounds. Its unique halogenation pattern allows for selective reactions, making it valuable in organic synthesis protocols. The aldehyde group can be manipulated through various reactions, such as oxidation and reduction, facilitating the creation of diverse chemical entities.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant inhibitory effects on cellular proliferation. The compound's mechanism appears to involve targeting specific signaling pathways crucial for cancer cell survival.

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), specifically the α7 and α4β2 subtypes. Binding affinity studies reveal that it exhibits a notable inhibitory constant (K_i) of 12.2 μM for α4β2 nAChRs, suggesting its potential role in modulating neurotransmitter release .

Medicinal Chemistry

Drug Development

The compound is being explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets. Its ability to form strong hydrogen bonds due to the presence of fluorine enhances its lipophilicity and bioavailability, making it a candidate for therapeutic agents .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Janda et al. (2013) | Nicotine Vaccine Development | Utilized as a constrained nicotine hapten; high antibody titers against nicotine were observed in immunized mice, indicating potential in addiction therapies. |

| Crooks et al. (2020) | Pharmacological Effects | Demonstrated significant binding affinity to nAChR sites related to cognitive function in transgenic Alzheimer’s disease mice. |

Industrial Applications

Advanced Materials Development

In industry, this compound is being investigated for its use in developing advanced materials such as polymers and coatings. Its distinctive chemical properties due to halogenation make it suitable for enhancing material performance .

Propiedades

Fórmula molecular |

C6H3BrINO |

|---|---|

Peso molecular |

311.90 g/mol |

Nombre IUPAC |

6-bromo-4-iodopyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H3BrINO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H |

Clave InChI |

CXBDGTKAOOLNPV-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CN=C1Br)C=O)I |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.